
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is an organic compound with the molecular formula C8H11NO3 It is characterized by the presence of an amino group, a hydroxyl group, and a benzene ring with two hydroxyl groups in the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol typically begins with commercially available starting materials such as catechol (benzene-1,2-diol) and ethylene oxide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild to moderate temperatures (50-100°C) and may require solvents like ethanol or water to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to quinones.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl groups to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. It can act as a precursor to biologically active molecules and is investigated for its interactions with enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of drugs targeting specific biochemical pathways.
Industry
In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (Benzene-1,2-diol): Similar structure but lacks the amino and hydroxyethyl groups.
Dopamine (3,4-Dihydroxyphenethylamine): Contains a similar benzene ring with hydroxyl groups but has a different side chain.
Epinephrine (Adrenaline): Similar structure with an additional methyl group on the amino group.
Uniqueness
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is unique due to the presence of both an amino group and a hydroxyethyl group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-(1-amino-2-hydroxyethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2 |
Clé InChI |
DXOPCURXIBLUGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
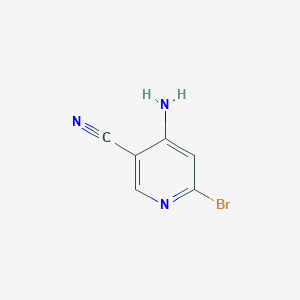
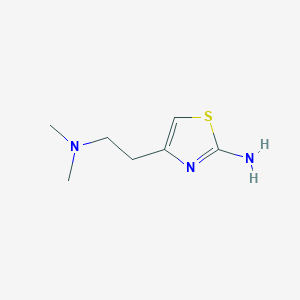
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
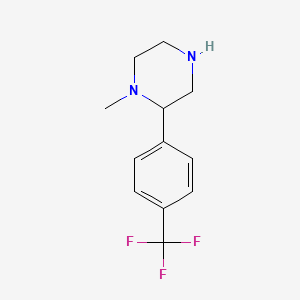
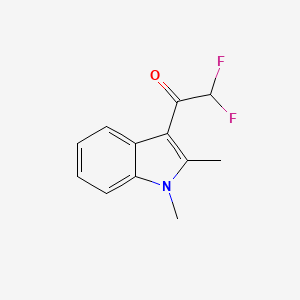
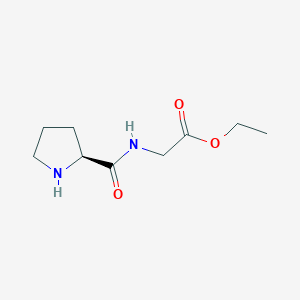


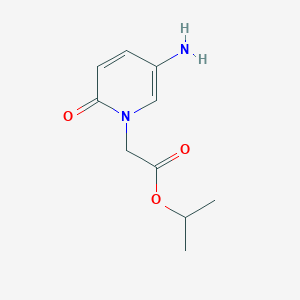
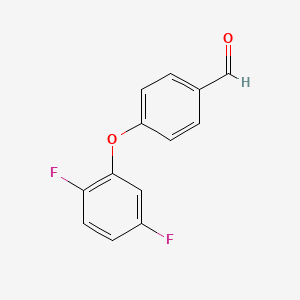

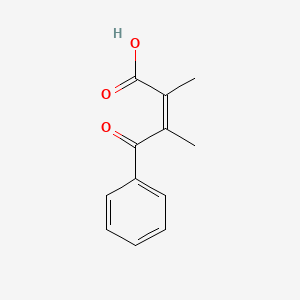
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
